molecular formula C8H9N5O2 B6462028 2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide CAS No. 2549033-97-6

2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide

Cat. No. B6462028
CAS RN: 2549033-97-6
M. Wt: 207.19 g/mol
InChI Key: ZVJLJPZFRUJXGS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N‐dimethylformamide followed by cycloalkylation with 1,2‐dibromoethane affords 2‐cyano‐2‐(1,3‐dithian‐2‐ylidene)‐N‐(6‐iodo‐2‐methyl‐4‐oxo‐quinazolin‐3(4H)‐yl)acetamide .


Molecular Structure Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .


Physical And Chemical Properties Analysis

The IR spectrum, ν, cm –1: 3410 br (NH), 3304 s (OH), 2216 s (C≡N), 1720 br (C=O), 1666, 1644, 1603, m (C=С). 1 H NMR spectrum, δ, ppm: 13.01 (1Н, ОН), 7.74 d (2Н, СН, JHH = 8.1 Hz), 7.32 d (2Н, СН, JHH = 8.1 Hz), 7.04 s (1Н, СH), 6.81 s (1H, NH), 2.36 s (3Н, СН 3). 13 C NMR spectrum, δ C, ppm: 162.9 (C 4), 162.3 (COO), 153.7 (C 6 O), 146.9 (C 4ʹ), 141.8 (C 1ʹ), 129.7 (C 2ʹ, C 6ʹ), 129.5 (C 2), 127.6 (C 3ʹ, C 5ʹ), 114.7 (CN), 104.7 (C 3, C 5), 21.0 (CH 3) .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that a number of hydrazide hydrazone derivatives possess interesting bioactivity . The chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles, which also constitute an important class of compounds for new drug development .

Future Directions

The main aim of this review is to show the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings . This review aims to cover literature up to 2018, showing the distribution of publications involving use of cyanoacetohydrazides for preparation of heterocycles .

properties

IUPAC Name

2-cyano-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-5-4-7(15)11-8(10-5)13-12-6(14)2-3-9/h4H,2H2,1H3,(H,12,14)(H2,10,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJLJPZFRUJXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetohydrazide

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